Etoposide Phosphate

Description

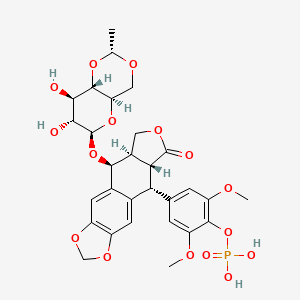

Structure

2D Structure

Properties

IUPAC Name |

[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQODXNTTZAGID-OCBXBXKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33O16P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117091-64-2 | |

| Record name | Etoposide phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117091-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etoposide phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117091642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 117091-64-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOPOSIDE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/528XYJ8L1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Etoposide Phosphate in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide phosphate is a water-soluble prodrug of the widely used chemotherapeutic agent etoposide. Its primary mechanism of action hinges on the inhibition of DNA topoisomerase II, a critical enzyme involved in maintaining DNA topology during replication and transcription. This guide provides a detailed examination of the molecular cascade initiated by this compound, from its systemic conversion into the active etoposide molecule to the induction of DNA double-strand breaks and the subsequent triggering of cell cycle arrest and apoptosis in cancer cells. This document includes summaries of key quantitative data, detailed experimental protocols for studying its effects, and visualizations of the core pathways and workflows to facilitate a comprehensive understanding for research and development professionals.

From Prodrug to Active Agent: The Conversion and Pharmacokinetics of this compound

This compound was developed as a water-soluble ester of etoposide to overcome the poor water solubility of the parent compound, which posed formulation and administration challenges.[1][2] Following intravenous administration, this compound is rapidly and completely converted to its active form, etoposide, by the action of endogenous phosphatases present in the plasma.[3][4] This bioconversion is highly efficient, with no measurable this compound detectable in the plasma 15 to 60 minutes after the end of an infusion.[5] The in vitro cytotoxicity of the phosphate prodrug is significantly lower than that of etoposide, underscoring the necessity of this in vivo conversion for its therapeutic effect.[6] The resulting etoposide is highly bound to plasma proteins (approximately 97%) and exhibits a terminal elimination half-life of 4 to 11 hours.[7][6][8]

Table 1: Pharmacokinetic Parameters of Etoposide Following this compound Administration

| Parameter | Value | Source(s) |

| Prodrug Conversion Time | Complete within 15-60 minutes post-infusion | [5] |

| Active Moiety | Etoposide | [7] |

| Terminal Half-life | 4 - 11 hours | [7][8] |

| Plasma Protein Binding | ~97% | [7][6] |

| Metabolism | Hepatic (CYP3A4 O-demethylation), conjugation | [7] |

| Excretion | ~45% excreted unchanged by kidneys; ~44% in feces | [8] |

The Core Mechanism: Poisoning Topoisomerase II

The principal cytotoxic target of etoposide is the nuclear enzyme DNA topoisomerase II (Topo II).[9][10][11] Topo II plays an essential role in cell division by managing the topological state of DNA. It functions by creating transient, enzyme-linked double-strand breaks (DSBs), allowing another DNA duplex to pass through the gap, and then re-ligating the broken strands.[1][10] This action is crucial for processes like DNA replication, transcription, and chromosome segregation.

Etoposide functions as a "topoisomerase poison" rather than a simple enzyme inhibitor. It does not prevent Topo II from binding to and cleaving DNA; instead, it interferes with the re-ligation step.[9][12] Etoposide stabilizes the "cleavage complex," a transient intermediate in which Topo II is covalently bonded to the 5' ends of the cleaved DNA.[9][10][11] The collision of an advancing replication fork or transcription machinery with these stabilized cleavage complexes converts the transient breaks into permanent, protein-adducted DNA double-strand breaks, which are highly cytotoxic lesions.[9][11]

Cellular Responses to Etoposide-Induced DNA Damage

The generation of permanent DSBs initiates a cascade of cellular events, collectively known as the DNA Damage Response (DDR).

DNA Damage Response (DDR) Activation and Cell Cycle Arrest

The presence of DSBs rapidly activates sensor kinases, primarily Ataxia Telangiectasia Mutated (ATM).[9][13] ATM, in turn, phosphorylates a host of downstream targets to orchestrate the cellular response. A key event is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX, which serves as a robust marker for DSBs by flagging the damage sites and recruiting repair factors.[9][13][14]

Activated DDR pathways signal to the cell cycle machinery, inducing arrest, predominantly in the late S and G2 phases.[12][15][16] This checkpoint prevents cells from entering mitosis with damaged chromosomes, providing a window for DNA repair. This arrest is often mediated by the ATM/Chk2 and ATR/Chk1 pathways, which ultimately converge on the tumor suppressor protein p53.[13][17] Activated p53 can induce the expression of cell cycle inhibitors like p21, which binds to and inactivates cyclin-Cdk complexes, thereby halting cell cycle progression.[13]

Induction of Apoptosis

If the DNA damage is overwhelming and cannot be repaired, the cell is eliminated through apoptosis (programmed cell death). Etoposide can trigger apoptosis via two primary pathways:

-

Intrinsic (Mitochondrial) Pathway : This is the major pathway for etoposide-induced apoptosis. In response to severe DNA damage, activated p53 can function as a transcription factor, upregulating pro-apoptotic proteins of the Bcl-2 family, such as PUMA and Bax.[9] These proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the apoptotic program by cleaving key cellular substrates.[9][18] Studies also indicate a transcription-independent role for p53, where it can directly translocate to the mitochondria to promote apoptosis.[19][20]

-

Extrinsic (Death Receptor) Pathway : Some evidence also points to the involvement of the extrinsic pathway. Etoposide treatment can trigger the expression of Fas ligand (FasL), which binds to its receptor (FasR) on the cell surface.[9] This interaction leads to the recruitment of FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated. Caspase-8 can then directly activate effector caspases or cleave Bid to tBid, amplifying the intrinsic mitochondrial pathway.[9]

Quantitative Insights into Etoposide's Efficacy and Resistance

The cytotoxic effect of etoposide is dose-dependent and varies across different cancer cell types. Resistance can emerge through several mechanisms, including decreased expression of Topo II, mutations in the Topo II gene, or increased drug efflux by transporters like P-glycoprotein.[3][21][22]

Table 2: Selected Quantitative Data on Etoposide Efficacy and Resistance

| Parameter | Cell Line / Condition | Value | Source(s) |

| Efficacy (IC₅₀) | SCLC (GLC-14, sensitive) | 12.4 µM | [23] |

| SCLC (GLC-16, resistant) | 51.8 µM | [23] | |

| Resistance | MDM2 SNP309 (homozygous) | ~10-fold resistance | [9] |

| Mutation Rate to Resistance | 1.7 x 10⁻⁷ to 2.9 x 10⁻⁶ per cell generation | [24] | |

| Pharmacodynamics | Myelosuppression (90-110 mg/m²) | 81.0% mean decrease in granulocytes | [7][25] |

| 44.1% mean decrease in thrombocytes | [7][25] |

Key Experimental Protocols for Studying Etoposide's Mechanism

Topoisomerase II Decatenation Assay

This in vitro assay measures the catalytic activity of Topo II by assessing its ability to unlink the interlocked DNA rings of kinetoplast DNA (kDNA). It is the gold standard for identifying Topo II inhibitors.

Experimental Protocol:

-

Prepare Reaction Mixture: On ice, prepare a master mix for the required number of reactions. For a single 20 µL reaction, combine:

-

2 µL of 10x Topo II Reaction Buffer (e.g., 500 mM Tris-HCl, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA, pH 8.0).

-

200 ng of kinetoplast DNA (kDNA) substrate.

-

Add sterile, nuclease-free water to a volume of 18 µL (if adding 2 µL of enzyme/inhibitor).

-

-

Add Inhibitor: Add the desired concentration of etoposide (typically dissolved in DMSO) or an equivalent volume of DMSO for the control reaction.

-

Initiate Reaction: Add 1-5 units of purified human Topo II enzyme or a specified amount of nuclear cell extract (e.g., 0.1-5.0 µg protein) to the reaction tube. Mix gently.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Stop Reaction: Terminate the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.125% bromophenol blue).

-

Electrophoresis: Load the entire sample onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 5-10 V/cm for 2-3 hours. Include kDNA substrate (catenated) and decatenated DNA markers.

-

Visualization: Visualize the DNA under a UV transilluminator. Catenated kDNA remains in the well, while decatenated circular DNA migrates into the gel. Inhibition is observed as a reduction in the amount of decatenated product compared to the control.[26][27][28][29]

Detection of DNA Double-Strand Breaks by γH2AX Immunofluorescence

This cell-based assay provides a quantitative and visual measure of DSB formation by detecting γH2AX foci within the nucleus.

Experimental Protocol:

-

Cell Culture: Seed cells (e.g., HeLa, A549) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat cells with etoposide (e.g., 10-100 µM) for a specified time (e.g., 1-4 hours). Include an untreated control.

-

Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate cells with a primary antibody specific for phospho-Histone H2A.X (Ser139) (e.g., rabbit anti-γH2AX) diluted in blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash cells three times with PBST. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash three times with PBST. Stain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash once with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Microscopy: Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct green foci within the blue DAPI-stained nuclei, and the number of foci per cell can be quantified as a measure of DNA damage.[14][30][31]

Conclusion

This compound exerts its potent anticancer activity through a well-defined, multi-step mechanism. As a prodrug, its utility is enabled by rapid in vivo conversion to etoposide, which then targets DNA topoisomerase II. By poisoning the enzyme and stabilizing the cleavage complex, etoposide induces an accumulation of lethal DNA double-strand breaks. This genomic damage triggers robust cellular responses, including cell cycle arrest at the G2/M checkpoint and, critically, the induction of apoptosis primarily through the intrinsic mitochondrial pathway. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is essential for optimizing its clinical use, developing rational combination therapies, and overcoming mechanisms of drug resistance.

References

- 1. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]

- 2. This compound: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Early studies of this compound, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. drugs.com [drugs.com]

- 8. Etoposide Phosphate (Etopophos) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 9. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 11. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 16. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Etoposide resistance in MCF-7 breast cancer cell line is marked by multiple mechanisms [open.metu.edu.tr]

- 22. mdpi.com [mdpi.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Mutation rates and mechanisms of resistance to etoposide determined from fluctuation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Etopophos (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 26. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 28. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 29. inspiralis.com [inspiralis.com]

- 30. mdpi.com [mdpi.com]

- 31. DNA Double-Strand Break Assay [cellbiolabs.com]

In Vitro Conversion of Etoposide Phosphate to Etoposide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro conversion of etoposide phosphate to its active form, etoposide. This compound, a water-soluble prodrug, was developed to overcome the solubility issues of etoposide, a potent anti-cancer agent.[1][2][3][4][5] The conversion process, primarily an enzymatic dephosphorylation, is critical for the drug's therapeutic efficacy.[4][6][7] This document details the underlying mechanisms, experimental protocols for monitoring the conversion, and the subsequent cellular effects of etoposide.

The Conversion Process: From Prodrug to Active Agent

This compound is converted to etoposide through the enzymatic removal of its phosphate group. This hydrolysis is predominantly mediated by alkaline phosphatases.[1][2][3] While this conversion is rapid and extensive in physiological systems, in vitro studies reveal specific conditions that govern the reaction's efficiency.[8][9][10]

Enzymatic Conversion

The primary enzyme responsible for the dephosphorylation of this compound is alkaline phosphatase (AP).[1][2][3] In vitro studies have demonstrated that the presence of active AP is essential for the conversion.

Influence of Biological Milieu

In vitro experiments have shown that the conversion of this compound is negligible in gastric juice.[1][2][3] However, significant conversion occurs in the presence of bile, which contains alkaline phosphatase.[1][2][3] The efficiency of this conversion is notably pH-dependent, with higher efficacy observed at a more alkaline pH.[1][2][3]

The following diagram illustrates the straightforward conversion of this compound to etoposide.

Caption: Enzymatic conversion of this compound to Etoposide.

Quantitative Analysis of In Vitro Conversion

The rate and extent of this compound conversion can be quantified using various analytical techniques. High-performance liquid chromatography (HPLC) and capillary electrophoresis are commonly employed for this purpose.[1][8][11][12][13][14][15]

The following table summarizes quantitative data from an in vitro study on the conversion of this compound in human bile.

| Concentration of this compound | pH | Incubation Time (minutes) | Percentage of Prodrug Converted to Etoposide (mean ± S.D.) |

| 0.1 mg/mL | 8 | 60 | 78 ± 18%[1][2] |

| 0.5 mg/mL | 8 | 60 | 36 ± 26%[1][2] |

| 0.1 mg/mL | 7 | 60 | 22%[1][2] |

| 0.5 mg/mL | 7 | 60 | 10%[1][2] |

Experimental Protocols

This section outlines a general methodology for investigating the in vitro conversion of this compound to etoposide.

Materials and Reagents

-

This compound

-

Etoposide standard

-

Human bile or a source of alkaline phosphatase

-

Phosphate buffer solutions (pH 7 and pH 8)

-

Disodium edetate (for enzyme inactivation control)

-

Acetonitrile (for sample preparation)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the in vitro conversion.

Caption: Workflow for in vitro conversion analysis.

Detailed Procedure

-

Preparation of Solutions: Prepare stock solutions of this compound and etoposide in a suitable solvent. Prepare phosphate buffers at the desired pH values (e.g., 7 and 8).

-

Incubation:

-

In separate reaction tubes, add the bile or alkaline phosphatase solution.

-

For a negative control, inactivate the enzyme in one tube by heat or by adding an inhibitor like disodium edetate.[1][2][3]

-

Add the this compound solution to each tube to initiate the reaction.

-

Incubate the tubes at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Processing:

-

At each time point, stop the reaction by adding a quenching agent like cold acetonitrile. This also serves to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Inject the supernatant into the HPLC system.

-

Use a validated method to separate and quantify the concentrations of both this compound and etoposide.

-

The mobile phase composition and gradient will depend on the specific column and compounds being analyzed.

-

-

Data Analysis:

-

Calculate the percentage of this compound converted to etoposide at each time point for the different conditions (e.g., pH, enzyme activity).

-

Mechanism of Action of Etoposide and Cellular Signaling

Once converted, etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[16][17][18][19][20] This inhibition leads to the accumulation of double-strand DNA breaks, which triggers a cascade of cellular responses culminating in apoptosis (programmed cell death).[16][17][18][19][20]

A key signaling pathway activated by etoposide-induced DNA damage is the p53 pathway.[16][20] Upon sensing DNA damage, the p53 tumor suppressor protein is stabilized and activated, leading to the transcription of genes involved in cell cycle arrest and apoptosis.[16]

The following diagram illustrates the mechanism of action of etoposide and the subsequent signaling cascade.

Caption: Etoposide's mechanism of action and signaling pathway.

Metabolism of Etoposide

It is also important for researchers to be aware of the subsequent metabolism of etoposide, which primarily occurs in the liver. The cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for the metabolism of etoposide.[21][22]

Conclusion

The in vitro conversion of this compound to etoposide is a critical step for the drug's activity and is influenced by enzymatic activity and pH. Understanding the kinetics and mechanisms of this conversion is essential for the development and evaluation of etoposide-based therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies related to this important anti-cancer agent.

References

- 1. Conversion of the prodrug this compound to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conversion of the prodrug this compound to etoposide in gastric juice and bile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic evaluation of high-dose this compound after a 2-hour infusion in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. ascopubs.org [ascopubs.org]

- 10. Randomized comparison of etoposide pharmacokinetics after oral this compound and oral etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Simultaneous quantification of etoposide and this compound in human plasma by capillary electrophoresis using laser-induced native fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of this compound and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioequivalence assessment of this compound and etoposide using pharmacodynamic and traditional pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 17. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Etoposide - Wikipedia [en.wikipedia.org]

- 19. go.drugbank.com [go.drugbank.com]

- 20. What is the mechanism of this compound? [synapse.patsnap.com]

- 21. Etoposide, an anticancer drug involved in therapy-related secondary leukemia: Enzymes at play - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A study on the metabolism of etoposide and possible interactions with antitumor or supporting agents by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Etoposide Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide Phosphate (Etopophos®) is a water-soluble prodrug of the potent anti-cancer agent Etoposide. Its clinical utility stems from its rapid and complete in vivo conversion to Etoposide, which exerts its cytotoxic effects by targeting a critical enzyme involved in DNA replication and repair. This technical guide provides a comprehensive overview of the molecular targets of this compound, focusing on the active compound, Etoposide. It delves into the mechanism of action, provides quantitative data on its inhibitory activities, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Primary Molecular Target: Topoisomerase II

The principal molecular target of Etoposide is DNA topoisomerase II , a nuclear enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation. Etoposide is classified as a topoisomerase II "poison" because it does not inhibit the enzyme's catalytic activity directly but rather traps the enzyme-DNA complex in a transient state.

Mechanism of Action

Topoisomerase II functions by creating transient double-strand breaks (DSBs) in the DNA backbone, allowing another DNA strand to pass through, thus resolving topological problems like supercoils and catenanes. The enzyme then re-ligates the broken DNA strands. Etoposide interferes with the re-ligation step of this process. It forms a stable ternary complex with topoisomerase II and DNA, specifically stabilizing the "cleavage complex" where the DNA is covalently linked to the enzyme. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent DSBs. These unrepaired DNA lesions trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death).

Etoposide interacts with both isoforms of topoisomerase II: alpha (TOP2A) and beta (TOP2B). While both are targeted, their roles in the therapeutic and side effects of the drug may differ.

Quantitative Data: Inhibitory Concentration (IC50)

The inhibitory potency of Etoposide against topoisomerase II and its cytotoxic effects on various cancer cell lines have been quantified. It is important to note that IC50 values can vary depending on the experimental conditions, such as the presence of ATP and the specific assay used.

| Target | Parameter | Value | Conditions/Cell Line | Reference |

| Topoisomerase II | IC50 | 59.2 µM | General Inhibition | [1] |

| Topoisomerase IIα | IC50 | 56 µM | - | [2] |

| Topoisomerase II | IC50 | 6 µM | DNA cleavage in the presence of 1 mM ATP | [3] |

| Topoisomerase II | IC50 | 45 µM | DNA cleavage in the absence of nucleotide | [3] |

| Cell Line | Parameter | Value | Assay | Reference |

| NTERA-2-cl-D1 (Testicular Cancer) | IC50 | 0.0147 µM | Cytotoxicity | [4] |

| SU-DHL-5 (B-cell Lymphoma) | IC50 | 0.0679 µM | Cytotoxicity | [4] |

| 8-MG-BA (Glioma) | IC50 | 0.0937 µM | Cytotoxicity | [4] |

| HGC-27 (Stomach Cancer) | IC50 | 0.1420 µM | Cytotoxicity | [4] |

| A427 (Lung NSCLC) | IC50 | 0.1630 µM | Cytotoxicity | [4] |

| SK-N-SH (Neuroblastoma) | IC50 | 0.3 - 1 µM | Cytotoxicity (48-96h) | [5] |

| SK-N-AS (Neuroblastoma) | IC50 | 0.6 - 80 µM | Cytotoxicity (48-96h) | [5] |

Downstream Cellular Effects

The stabilization of the topoisomerase II-DNA cleavage complex by Etoposide initiates a cascade of cellular events, primarily centered around the DNA damage response (DDR).

DNA Damage and Repair

Etoposide treatment leads to a significant increase in DNA double-strand breaks. Quantitative analysis has shown that while Etoposide induces a large number of DNA strand breaks, only a small fraction, approximately 3%, are double-strand breaks, which are the primary lesions responsible for its cytotoxicity.

Cell Cycle Arrest

The induction of DNA damage activates cell cycle checkpoints, leading to arrest, predominantly in the G2/M and S phases. This allows the cell time to repair the DNA damage. If the damage is too extensive, the cell is directed towards apoptosis. Western blot analysis of etoposide-treated cells often shows a dose-dependent decrease in the protein levels of key cell cycle progression markers such as CDK2 and phosphorylated Histone H3.

Apoptosis

The accumulation of irreparable DNA damage is a potent trigger for apoptosis. Etoposide-induced apoptosis is a complex process involving multiple signaling pathways. A key player in this process is the tumor suppressor protein p53, which can be stabilized and activated in response to DNA damage. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like PUMA and Bax, leading to the activation of the caspase cascade and execution of apoptosis.

Pharmacokinetics of this compound to Etoposide Conversion

This compound was developed to overcome the poor water solubility of Etoposide. As a prodrug, it is rapidly and completely converted to Etoposide in vivo by endogenous phosphatases. Clinical studies have provided quantitative data on this conversion.

| Parameter | Value | Conditions | Reference |

| This compound | |||

| Cmax (Peak Plasma Concentration) | Linearly increases with dose | 50-100 mg/m² etoposide equivalents | |

| AUC (Area Under the Curve) | Proportionally increases with dose | 50-100 mg/m² etoposide equivalents | |

| Etoposide (from this compound) | |||

| Time to Cmax | End of 5-minute injection | - | |

| Mean this compound/Etoposide Cmax ratio | ≤ 0.08 | - | |

| Mean this compound/Etoposide AUC ratio | 0.003 | - |

These data confirm that Etoposide is the major circulating active moiety following the administration of this compound. There is currently no substantial evidence to suggest that this compound has direct molecular targets of its own before its conversion.

Signaling Pathway and Experimental Workflow Diagrams

Etoposide's Mechanism of Action and Downstream Signaling

Caption: Mechanism of Etoposide action and downstream cellular responses.

Experimental Workflow for Assessing Topoisomerase II Inhibition

References

- 1. apexbt.com [apexbt.com]

- 2. DNA topoisomerase II alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Drug: Etoposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 5. Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Etoposide Phosphate and the Topoisomerase II Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide phosphate, a water-soluble prodrug of etoposide, is a cornerstone in the chemotherapy of various malignancies. Its therapeutic efficacy is rooted in its function as a topoisomerase II poison. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, with a focus on the topoisomerase II inhibition pathway. It details the conversion of the prodrug to its active form, the intricate catalytic cycle of topoisomerase II, and the precise mechanism by which etoposide traps the enzyme-DNA cleavage complex. Furthermore, this guide outlines the downstream cellular consequences, including the induction of DNA double-strand breaks and the activation of the DNA damage response pathway, culminating in cell cycle arrest and apoptosis. To facilitate further research and development, this document includes comprehensive tables of quantitative data on etoposide's efficacy and pharmacokinetics, alongside detailed protocols for key experimental assays.

Introduction: From Prodrug to Active Agent

This compound was developed to overcome the poor water solubility of its parent compound, etoposide. As a prodrug, it is rapidly and completely converted to etoposide in vivo by the action of phosphatases. This conversion is crucial for its cytotoxic activity, as etoposide is the active moiety that interacts with topoisomerase II.

Etoposide itself is a semi-synthetic derivative of podophyllotoxin, a naturally occurring toxin. Its primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme for resolving topological challenges in DNA during replication, transcription, and chromosome segregation.

The Target: Topoisomerase II and its Catalytic Cycle

Topoisomerase II enzymes are vital for maintaining DNA topology. They function by creating transient double-strand breaks (DSBs) in one DNA segment (the G-segment) to allow another segment (the T-segment) to pass through, after which the break is resealed. This process is ATP-dependent and essential for relieving supercoiling, decatenating intertwined daughter chromatids, and organizing chromatin.

The catalytic cycle of topoisomerase II can be summarized in the following key steps:

-

Binding to the G-segment DNA: The dimeric enzyme binds to a segment of DNA.

-

Binding of the T-segment DNA: A second DNA segment is captured.

-

ATP Binding and N-gate Closure: The binding of two ATP molecules induces a conformational change, closing the N-terminal gate and trapping the T-segment.

-

G-segment Cleavage: A tyrosine residue in each monomer of the enzyme attacks a phosphodiester bond on each strand of the G-segment, forming a transient covalent intermediate known as the cleavage complex.

-

T-segment Passage: The T-segment is passed through the break in the G-segment.

-

G-segment Re-ligation: The broken G-segment is resealed.

-

T-segment Release and ATP Hydrolysis: The T-segment is released through the C-terminal gate, and ATP hydrolysis resets the enzyme for another catalytic cycle.

Mechanism of Action: Etoposide as a Topoisomerase II Poison

Etoposide is classified as a topoisomerase II poison, not a catalytic inhibitor. This distinction is critical: instead of preventing the enzyme from functioning, etoposide traps it in a specific state of its catalytic cycle.

The key steps in etoposide's mechanism of action are:

-

Formation of the Ternary Complex: Etoposide intercalates into the DNA at the site of topoisomerase II-mediated cleavage, forming a stable ternary complex with the enzyme and the DNA.

-

Inhibition of Re-ligation: The presence of etoposide within this complex prevents the re-ligation of the cleaved G-segment.

-

Stabilization of the Cleavage Complex: This results in the accumulation of covalent topoisomerase II-DNA cleavage complexes.

-

Generation of DNA Double-Strand Breaks: When the replication or transcription machinery encounters these stabilized cleavage complexes, they are converted into permanent DNA double-strand breaks.

It is these persistent DSBs that are the primary cytotoxic lesions induced by etoposide.

Downstream Cellular Consequences

The accumulation of DSBs triggers a cascade of cellular events, primarily orchestrated by the DNA Damage Response (DDR) pathway.

DNA Damage Response (DDR) Activation

The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair. In the context of etoposide-induced damage, the key players are:

-

ATM (Ataxia-Telangiectasia Mutated) Kinase: This is the primary sensor of DSBs. Upon activation, ATM phosphorylates a multitude of downstream targets.

-

CHK2 (Checkpoint Kinase 2): A key downstream effector of ATM, CHK2 is activated by phosphorylation and plays a crucial role in cell cycle arrest.

-

p53: A tumor suppressor protein that is stabilized and activated by phosphorylation by ATM and CHK2. Activated p53 acts as a transcription factor for genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).

Cell Cycle Arrest

Etoposide predominantly induces cell cycle arrest in the S and G2/M phases.[1] This is a protective mechanism to prevent cells with damaged DNA from proceeding through mitosis, which could lead to genomic instability. The G2/M checkpoint is primarily controlled by the p53-p21 axis.

Apoptosis

If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. Etoposide can induce apoptosis through both p53-dependent and independent pathways. The activation of pro-apoptotic proteins like BAX and PUMA by p53 is a key mechanism.

Quantitative Data

In Vitro Cytotoxicity of Etoposide

The half-maximal inhibitory concentration (IC50) of etoposide varies widely across different cancer cell lines, reflecting differences in topoisomerase II expression, DNA repair capacity, and other factors.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MOLT-3 | Acute Lymphoblastic Leukemia | 0.051 | [2] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.6 | [3] |

| KellyCis83 | Neuroblastoma | 0.16 | [3] |

| SK-N-AS | Neuroblastoma | 0.24 | [3] |

| ISOS-1 | Angiosarcoma | ~1.46 (0.25 µg/mL) | [3] |

| A549 | Non-Small Cell Lung Cancer | 3.49 (72h) | [4] |

| BEAS-2B | Normal Lung (Transformed) | 2.10 (72h) | [4] |

| MCF-7 | Breast Cancer | 150 (24h), 100 (48h) | [5] |

| MDA-MB-231 | Breast Cancer | 200 (48h) | [5] |

| HepG2 | Hepatocellular Carcinoma | 30.16 | [2] |

| G111 | Glioma | 10 µg/mL | [3] |

| G5 | Glioma | 15.8 µg/mL | [3] |

Etoposide-Topoisomerase II Binding Affinity

The interaction between etoposide and topoisomerase II has been quantified, providing insights into the drug's binding affinity.

| Enzyme Source | Method | Apparent Kd (µM) | Reference |

| Yeast Topoisomerase II | Nitrocellulose filter assay | ~5 | [2][3] |

| Mutant Yeast Topoisomerase II (ytop2H1012Y) | Nitrocellulose filter assay | ~16 | [2][3] |

Pharmacokinetics of this compound in Clinical Trials

The pharmacokinetic profile of this compound has been extensively studied in clinical trials. The following table summarizes key parameters from a phase I study.

| Dose (etoposide equivalent) | Cmax (µg/mL) | AUCinf (h·µg/mL) | T1/2 (h) | CL/F (L/h/m²) | VSS/F (L/m²) | Reference |

| 50 mg/m² | 25.3 | 75.8 | - | - | - | [4] |

| 75 mg/m² | - | - | - | - | - | [4] |

| 100 mg/m² | 42.5 | 156 | - | - | - | [4] |

| 250 mg/m² | - | - | 2.09 (α), 5.83 (β) | 0.94 | 5.64 | [6] |

| 500 mg/m² | - | - | 2.09 (α), 5.83 (β) | 0.94 | 5.64 | [6] |

| 750 mg/m² | - | - | 2.09 (α), 5.83 (β) | 0.94 | 5.64 | [6] |

| 1000 mg/m² | - | - | 2.09 (α), 5.83 (β) | 0.94 | 5.64 | [6] |

| 1200 mg/m² | - | up to 1768.5 | 2.09 (α), 5.83 (β) | 0.94 | 5.64 | [6] |

Clinical Efficacy of this compound

The clinical efficacy of this compound, often in combination with other chemotherapeutic agents, has been demonstrated in various cancers.

| Cancer Type | Regimen | Overall Response Rate | Median Time to Progression | Median Survival | Reference |

| Small Cell Lung Cancer | This compound + Cisplatin | 61% | 6.9 months | 9.5 months (extensive), >16 months (limited) | [7][8] |

| Small Cell Lung Cancer | Etoposide + Cisplatin | 58% | 7.0 months | 10 months (extensive), 17 months (limited) | [7][8] |

| Advanced Non-Small Cell Lung Cancer | Etoposide + Cisplatin | 25.8% | 5 months | 8 months | [9] |

| Advanced Non-Small Cell Lung Cancer | Etoposide alone | 7% | 3.5 months | 6 months | [9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the consistent and reproducible investigation of etoposide's effects.

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated (interlinked) DNA circles, a key aspect of its function.

-

Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, serves as the substrate. Active topoisomerase II decatenates the kDNA, releasing the minicircles. The products are then resolved by agarose gel electrophoresis.

-

Materials:

-

Purified human topoisomerase II

-

kDNA

-

10x Topoisomerase II Assay Buffer

-

10 mM ATP solution

-

Dilution Buffer

-

STEB (Stop Buffer)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

Ethidium bromide

-

-

Procedure:

-

Prepare a reaction mix containing assay buffer, ATP, kDNA, and water on ice.

-

Aliquot the reaction mix into individual tubes.

-

Add the test compound (e.g., etoposide dissolved in DMSO) or DMSO as a control.

-

Add diluted topoisomerase II to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge.

-

Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis and visualize the DNA bands under UV light.

-

-

Expected Results: In the absence of an inhibitor, topoisomerase II will convert the kDNA (which remains in the well) into decatenated minicircles that migrate into the gel. An inhibitor will reduce the amount of decatenated product.

In Vivo Complex of Enzyme (ICE) Assay

This assay quantifies the amount of topoisomerase covalently bound to genomic DNA within cells, providing a direct measure of the stabilization of the cleavage complex.

-

Principle: Cells are treated with the test compound and then lysed with a strong detergent (sarkosyl) that denatures most proteins but preserves covalent protein-DNA bonds. The DNA is then separated from free proteins by cesium chloride (CsCl) density gradient centrifugation. The amount of topoisomerase in the DNA-containing fractions is quantified by immunoblotting.

-

Materials:

-

Cultured cells

-

Etoposide

-

Lysis buffer (1% sarkosyl)

-

CsCl solution

-

Ultracentrifuge

-

Slot blot apparatus

-

Antibodies against topoisomerase II

-

-

Procedure:

-

Treat cultured cells with etoposide or a vehicle control.

-

Lyse the cells directly in the culture dish with sarkosyl lysis buffer.

-

Shear the genomic DNA by passing the lysate through a needle.

-

Layer the lysate onto a CsCl step gradient.

-

Centrifuge at high speed for several hours to separate DNA from free protein.

-

Fractionate the gradient and collect the DNA-containing fractions.

-

Apply the DNA fractions to a nitrocellulose membrane using a slot blot apparatus.

-

Detect the covalently bound topoisomerase II using specific antibodies.

-

-

Expected Results: Treatment with etoposide will result in a dose-dependent increase in the amount of topoisomerase II detected in the DNA fractions, indicating the stabilization of the cleavage complex.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells.

-

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cultured cells

-

96-well plates

-

Etoposide

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of etoposide for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Expected Results: A decrease in absorbance with increasing concentrations of etoposide indicates a reduction in cell viability. The IC50 value can be calculated from the dose-response curve.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.

-

Materials:

-

Cultured cells

-

Etoposide

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with etoposide to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add FITC-Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

-

Expected Results: Flow cytometry analysis will differentiate four cell populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

-

Materials:

-

Cultured cells

-

Etoposide

-

Cold 70% ethanol

-

PI staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with etoposide.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Wash the cells to remove the ethanol.

-

Resuspend the cells in PI staining solution (containing RNase A to degrade RNA, which PI can also bind to).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

-

Expected Results: A histogram of PI fluorescence intensity will show distinct peaks corresponding to the G0/G1 and G2/M phases. The region between these peaks represents the S phase. Treatment with etoposide is expected to cause an accumulation of cells in the G2/M phase.

Conclusion

This compound, through its active metabolite etoposide, remains a potent and widely used anticancer agent. Its mechanism of action, centered on the poisoning of topoisomerase II, leads to the formation of cytotoxic DNA double-strand breaks and the subsequent activation of the DNA damage response pathway. This ultimately results in cell cycle arrest and apoptotic cell death in rapidly proliferating cancer cells. A thorough understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of novel therapeutic strategies, the optimization of existing treatment regimens, and the overcoming of drug resistance. This technical guide provides a comprehensive resource for researchers and clinicians working to harness the full potential of topoisomerase II inhibition in cancer therapy.

References

- 1. Binding of etoposide to topoisomerase II in the absence of DNA: decreased affinity as a mechanism of drug resistance. (1999) | Paul S. Kingma | 61 Citations [scispace.com]

- 2. Binding of etoposide to topoisomerase II in the absence of DNA: decreased affinity as a mechanism of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phase I and pharmacokinetic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic evaluation of high-dose this compound after a 2-hour infusion in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound or etoposide with cisplatin in the treatment of small cell lung cancer: randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase II randomized study of cisplatin plus this compound or etoposide in the treatment of small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Etoposide versus etoposide plus high-dose cisplatin in the management of advanced non-small cell lung cancer. Results of a prospective randomized FONICAP trial. Italian Lung Cancer Task Force - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoposide Phosphate: A Technical Guide to G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide phosphate, a water-soluble prodrug of etoposide, is a cornerstone chemotherapeutic agent widely used in the treatment of various malignancies.[1] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication and transcription.[2][3] By stabilizing the transient covalent complex between topoisomerase II and DNA, etoposide prevents the re-ligation of double-strand breaks (DSBs), leading to their accumulation.[2][4][5] This genomic damage triggers a robust DNA damage response (DDR), culminating in cell cycle arrest, primarily at the G2/M transition, which allows time for DNA repair or, if the damage is irreparable, commitment to apoptosis.[6][7] This guide provides an in-depth examination of the molecular signaling pathways governing etoposide-induced G2/M arrest, presents quantitative data on its cellular effects, and details key experimental protocols for its study.

Core Mechanism of Action

This compound is metabolically converted to its active form, etoposide.[1][8] Etoposide then targets the DNA-topoisomerase II complex. Topoisomerase II functions by creating transient DSBs to allow for the passage of another DNA strand, thus managing DNA tangles and supercoils.[3][9] Etoposide intercalates at the cleavage site and stabilizes the "cleavage complex," physically obstructing the enzyme from resealing the DNA break.[4][9] The collision of replication or transcription machinery with these stabilized complexes transforms the transient breaks into permanent, cytotoxic DSBs. This accumulation of genomic damage is the primary trigger for the cellular response pathways that lead to cell cycle arrest and apoptosis.[2][7] The cytotoxicity of etoposide is most pronounced during the S and G2 phases of the cell cycle, when topoisomerase II activity is highest.[8][10]

Signaling Pathways of G2/M Arrest

The induction of DSBs by etoposide activates a complex signaling network known as the DNA Damage Response (DDR). The central pathway leading to G2/M arrest involves the ATM kinase.

Upon sensing DSBs, the Ataxia-Telangiectasia Mutated (ATM) kinase is recruited and activated.[7][11] ATM then phosphorylates a cascade of downstream effector proteins, principally the checkpoint kinase 2 (Chk2) and the tumor suppressor protein p53.[6][11][12]

-

ATM-Chk2-Cdc25C Axis: Activated Chk2 phosphorylates and inactivates the Cell Division Cycle 25C (Cdc25C) phosphatase.[12][13] Cdc25C is responsible for removing an inhibitory phosphate group from Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2). Its inactivation leads to the accumulation of phosphorylated, inactive CDK1.

-

ATM-p53-p21 Axis: ATM also phosphorylates p53, leading to its stabilization and activation.[6][13] Activated p53 functions as a transcription factor, inducing the expression of several target genes, most notably CDKN1A, which encodes the p21 protein.[6] p21 is a potent inhibitor of cyclin-CDK complexes, and it directly binds to and inhibits the Cyclin B1/CDK1 complex.

The convergence of these pathways on the Cyclin B1/CDK1 complex is critical. This complex is the master regulator of entry into mitosis. Its inhibition by both the lack of activating dephosphorylation (due to Cdc25C inactivation) and direct inhibition by p21 ensures that the cell cycle is halted at the G2/M checkpoint, preventing cells with damaged DNA from proceeding into mitosis.[6] Some studies also indicate that the mTORC2-Chk1 pathway is essential for an efficient S and G2/M arrest in response to etoposide.[14]

References

- 1. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. spring8.or.jp [spring8.or.jp]

- 10. selleckchem.com [selleckchem.com]

- 11. DNA damage - ATM / ATR regulation of G2 / M checkpoint Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

Etoposide Phosphate Prodrug Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core activation mechanism of etoposide phosphate, a water-soluble prodrug of the widely used anticancer agent, etoposide. This document provides a comprehensive overview of the enzymatic conversion, relevant quantitative data, detailed experimental protocols, and visual representations of the activation pathway and associated research methodologies.

Introduction to this compound

Etoposide is a potent topoisomerase II inhibitor used in the treatment of various malignancies, including small-cell lung cancer and testicular cancer[1]. However, its poor water solubility presents formulation and administration challenges. This compound (Etopophos®) was developed as a highly water-soluble prodrug to overcome these limitations[2]. It is the phosphate ester derivative of etoposide, which, after administration, is rapidly and completely converted in vivo to its active form, etoposide[2][3]. This conversion is crucial for the drug's cytotoxic activity, which involves stabilizing the topoisomerase II-DNA cleavable complex, leading to double-strand DNA breaks and subsequent cell death[1][4].

The Core Activation Mechanism: Enzymatic Dephosphorylation

The primary activation mechanism of this compound is a single-step enzymatic hydrolysis reaction where endogenous phosphatases cleave the phosphate group, yielding the active drug, etoposide.

The Role of Alkaline Phosphatase (ALP)

Alkaline phosphatase (ALP) is the key enzyme responsible for the activation of this compound[5][6]. ALPs are a group of enzymes that are ubiquitous throughout the body and function to remove phosphate groups from various molecules. The conversion of this compound to etoposide is rapid and extensive, indicating a highly efficient enzymatic process[3]. Studies have shown that in an in vitro setting, the presence of ALP is essential for the conversion and subsequent cytotoxic effect of this compound[1][6].

Location of Activation

The activation of this compound is believed to occur primarily extracellularly. The high water solubility of the prodrug allows for its rapid distribution throughout the systemic circulation. Endogenous phosphatases, such as tissue non-specific alkaline phosphatase (TNAP), are present on the outer surface of cell membranes and in the plasma, facilitating the conversion of the prodrug in the bloodstream and at the cell surface. This is supported by findings that engineering cancer cells to express membrane-bound intestinal alkaline phosphatase significantly enhances their sensitivity to this compound[6]. This suggests a model where the prodrug is converted to etoposide extracellularly, and the more lipophilic etoposide is then taken up by the cells.

The activation process can be visualized as a simple enzymatic reaction:

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Membrane-bound alkaline phosphatase gene induces antitumor effect by G2/M arrest in this compound-treated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoposide Phosphate: Reshaping the Tumor Microenvironment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide phosphate, a water-soluble prodrug of the topoisomerase II inhibitor etoposide, is a cornerstone of various chemotherapy regimens.[1] Its primary mechanism of action involves the induction of DNA double-strand breaks in rapidly proliferating cancer cells, leading to cell cycle arrest and apoptosis.[2][3] Beyond its direct cytotoxic effects on tumor cells, emerging evidence reveals that this compound significantly modulates the complex tumor microenvironment (TME). This guide provides a comprehensive technical overview of the multifaceted effects of this compound on the TME, with a focus on its impact on immune cell populations, angiogenesis, and key signaling pathways.

Core Mechanism of Action: Topoisomerase II Inhibition

This compound is rapidly converted to its active form, etoposide, in the body. Etoposide then targets topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[2] By stabilizing the transient covalent complex between topoisomerase II and DNA, etoposide prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[2] This extensive DNA damage triggers a cascade of cellular responses, prominently involving the p53 tumor suppressor pathway, which culminates in cell cycle arrest and apoptosis.[2][4]

References

- 1. Etoposide: A rider on the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M1 and M2 macrophages derived from THP-1 cells differentially modulate the response of cancer cells to etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. M1 and M2 macrophages derived from THP-1 cells differentially modulate the response of cancer cells to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Phosphatases in the Activation of Etoposide Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide phosphate is a water-soluble prodrug of the widely used anticancer agent, etoposide. Its clinical utility is predicated on its efficient in vivo conversion to the active cytotoxic parent drug. This conversion is a critical dephosphorylation step catalyzed by endogenous phosphatases. This technical guide provides a comprehensive overview of the pivotal role of phosphatases, particularly alkaline phosphatases (ALPs), in the activation of this compound. It delves into the mechanism of activation, the key enzymes involved, and their cellular localization. Furthermore, this guide presents quantitative data on the conversion process, detailed experimental protocols for its investigation, and visual representations of the activation pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: this compound as a Prodrug Strategy

Etoposide is a potent topoisomerase II inhibitor used in the treatment of various malignancies, including lung cancer, testicular cancer, and lymphomas[1][2]. However, its poor water solubility presents formulation challenges. This compound was developed as a water-soluble prodrug to overcome these limitations, allowing for easier intravenous administration and improved bioavailability[1]. The therapeutic efficacy of this compound is entirely dependent on its conversion to etoposide through the enzymatic removal of the phosphate group. This bioconversion is primarily mediated by a class of enzymes known as phosphatases.

The Key Players: Alkaline Phosphatases in this compound Activation

The rapid and extensive conversion of this compound to etoposide in vivo points to the central role of alkaline phosphatases (ALPs)[3]. ALPs are a group of enzymes that are ubiquitous throughout the human body and catalyze the hydrolysis of phosphomonoesters at an alkaline pH optimum.

Isoenzymes of Alkaline Phosphatase

There are several isoenzymes of ALP, each with distinct tissue distribution, which contributes to the systemic and localized activation of this compound[3][4]:

-

Intestinal Alkaline Phosphatase (IAP): Found in the brush border of the intestine, IAP plays a role in the activation of orally administered this compound within the gastrointestinal lumen[3].

-

Tissue-Nonspecific Alkaline Phosphatase (TNAP): This isoenzyme is widely distributed and is the predominant form found in the liver, bone, and kidney. TNAP in the plasma is believed to be a major contributor to the systemic conversion of intravenously administered this compound.

-

Placental Alkaline Phosphatase (PLAP) and Germ Cell Alkaline Phosphatase (GCAP): These are more tissue-specific and may play a role in the activation of this compound in specific cancer types that overexpress these enzymes.

The widespread presence of these phosphatases ensures the rapid and efficient conversion of the prodrug, with studies showing that this compound is often undetectable in plasma shortly after administration[5].

Mechanism of Activation: A Dephosphorylation Reaction

The activation of this compound is a straightforward enzymatic hydrolysis reaction. A phosphatase enzyme recognizes the phosphate ester on the this compound molecule and catalyzes the cleavage of the phosphoester bond. This reaction yields the active drug, etoposide, and an inorganic phosphate molecule.

Caption: Enzymatic conversion of this compound to etoposide.

Quantitative Data on this compound Conversion

While specific kinetic parameters such as K_m and V_max for the dephosphorylation of this compound by purified human alkaline phosphatase isoenzymes are not extensively reported in the literature, in vitro and in vivo studies have provided valuable quantitative data on the conversion efficiency.

| Biological Matrix | pH | This compound Concentration (mg/mL) | Conversion to Etoposide after 60 min (%) | Reference |

| Human Bile | 8 | 0.1 | 78 ± 18 | [3] |

| Human Bile | 8 | 0.5 | 36 ± 26 | [3] |

| Human Bile | 7 | 0.1 | 22 | [3] |

| Human Bile | 7 | 0.5 | 10 | [3] |

| Human Gastric Juice | - | - | Negligible | [3] |

Table 1: In Vitro Conversion of this compound. This data highlights the significant role of alkaline phosphatase present in bile in the activation of the prodrug, especially at an alkaline pH. The conversion is concentration-dependent.

Pharmacokinetic studies in patients have consistently demonstrated the rapid and complete conversion of this compound to etoposide following intravenous administration. Plasma levels of the prodrug decline rapidly and are often undetectable within minutes to an hour post-infusion, with corresponding stoichiometric appearance of etoposide[4][5].

Experimental Protocols

This section provides detailed methodologies for key experiments to study the activation of this compound.

In Vitro Dephosphorylation of this compound by Alkaline Phosphatase

This protocol is designed to measure the enzymatic conversion of this compound to etoposide in a controlled in vitro setting.

Materials:

-

This compound

-

Purified Alkaline Phosphatase (e.g., Calf Intestinal Alkaline Phosphatase as a model)

-

Tris-HCl buffer (1 M, pH 9.0)

-

MgCl₂ (10 mM)

-

Reaction tubes

-

Water bath or incubator at 37°C

-

HPLC system with a C18 column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (final concentration 100 mM), and MgCl₂ (final concentration 1 mM).

-

Substrate Addition: Add this compound to the reaction mixture to achieve the desired final concentration (e.g., 0.1 mg/mL).

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified alkaline phosphatase.

-

Incubation: Incubate the reaction tubes at 37°C.

-

Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding an equal volume of a quenching solution (e.g., 0.1 M HCl or by heating).

-

Sample Analysis: Analyze the samples by HPLC to quantify the concentrations of both this compound and etoposide.

HPLC Method for the Quantification of Etoposide and this compound

This protocol outlines a general reverse-phase HPLC method for the separation and quantification of etoposide and its phosphate prodrug.

Instrumentation:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient could be:

-

0-5 min: 10% Acetonitrile

-

5-20 min: Gradient to 90% Acetonitrile

-

20-25 min: 90% Acetonitrile

-

25-30 min: Gradient back to 10% Acetonitrile

-

-

Flow rate: 1.0 mL/min

Detection:

-

UV detection at 280 nm.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations for both etoposide and this compound in the mobile phase.

-

Sample Preparation: Dilute the samples from the dephosphorylation assay with the mobile phase.

-

Injection: Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the HPLC system.

-

Data Analysis: Identify and quantify the peaks corresponding to etoposide and this compound by comparing their retention times and peak areas to the standard curves.

Caption: Workflow for in vitro dephosphorylation assay.

Downstream Signaling Pathway of Activated Etoposide

Once etoposide is activated from its phosphate prodrug, it exerts its cytotoxic effects by targeting topoisomerase II. This leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks. These DNA breaks trigger a cascade of cellular responses, collectively known as the DNA Damage Response (DDR).

Caption: Etoposide activation and downstream signaling cascade.

The key components of the DDR activated by etoposide include:

-

Sensor Proteins: ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases are recruited to the sites of DNA damage.

-

Transducer Proteins: Activated ATM/ATR phosphorylate a host of downstream targets, including the tumor suppressor protein p53.

-

Effector Proteins: Activated p53 can induce cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair[4]. If the damage is too extensive, p53 can trigger apoptosis (programmed cell death), leading to the elimination of the cancerous cell[1].

Conclusion

The activation of this compound by endogenous phosphatases, predominantly alkaline phosphatases, is a critical step for its anticancer activity. This efficient and rapid conversion allows the water-soluble prodrug to serve as an effective delivery system for the potent but poorly soluble etoposide. Understanding the nuances of this activation process, including the specific phosphatases involved and the kinetics of the reaction, is crucial for optimizing the therapeutic use of this compound and for the rational design of future phosphatase-activated prodrugs. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate and harness the potential of this important class of anticancer agents.

References

- 1. Emerging potential approaches in alkaline phosphatase (ALP) activatable cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alkaline phosphatase isoenzymes in mouse plasma detected by polyacrylamide-gel disk electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoposide Phosphate Resistance in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide phosphate, a water-soluble prodrug of the topoisomerase II inhibitor etoposide, is a cornerstone of chemotherapy regimens for a variety of malignancies, including lung cancer, testicular cancer, and lymphomas. Its mechanism of action involves the formation of a ternary complex with DNA and topoisomerase II, leading to the stabilization of DNA double-strand breaks and subsequent induction of apoptosis in rapidly dividing cancer cells.[1] Despite its clinical efficacy, the development of resistance to this compound remains a significant obstacle to successful treatment. This technical guide provides a comprehensive overview of the core molecular mechanisms underlying this compound resistance, presents quantitative data on resistance levels, details key experimental protocols for studying resistance, and visualizes the intricate signaling pathways and experimental workflows involved.

Core Mechanisms of this compound Resistance

Resistance to this compound is a multifactorial phenomenon driven by several key cellular adaptations. These mechanisms can be broadly categorized as alterations in the drug target, increased drug efflux, evasion of apoptosis, and enhanced DNA damage repair.

Alterations in Topoisomerase II Alpha (TOP2A)

The primary target of etoposide is the alpha isoform of topoisomerase II (TOP2A). Alterations in this enzyme are a central mechanism of resistance.

-

Reduced TOP2A Expression: A decrease in the cellular levels of TOP2A protein leads to a reduction in the number of available drug targets, thereby diminishing the cytotoxic effects of etoposide.[2][3]

-

Mutations in the TOP2A Gene: Point mutations in the TOP2A gene can alter the structure of the enzyme, leading to decreased binding affinity for etoposide or affecting the stability of the etoposide-TOP2A-DNA ternary complex.[4] This prevents the drug from effectively trapping the enzyme on the DNA, thus abrogating its cytotoxic effect.

Increased Drug Efflux via ATP-Binding Cassette (ABC) Transporters

ABC transporters are a superfamily of membrane proteins that actively transport a wide range of substrates, including chemotherapeutic drugs, out of the cell. Overexpression of certain ABC transporters is a well-established mechanism of multidrug resistance.

-

Overexpression of ABCB1 (P-glycoprotein/MDR1): The most well-characterized ABC transporter associated with etoposide resistance is ABCB1.[5][6] Increased expression of ABCB1 leads to efficient efflux of etoposide from cancer cells, reducing the intracellular drug concentration to sub-lethal levels.

-

Role of Other ABC Transporters: While ABCB1 is the primary transporter implicated, other members of the ABC transporter family, such as ABCC1 (MRP1) and ABCG2 (BCRP), may also contribute to etoposide efflux and resistance in certain cancer types.[7]

Evasion of Apoptosis

Etoposide-induced DNA damage triggers programmed cell death, or apoptosis. Cancer cells can develop resistance by acquiring defects in apoptotic signaling pathways.

-